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Compound of Interest

Compound Name:
(1-Methylpiperidin-4-

YL)acetaldehyde

Cat. No.: B041594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (1-Methylpiperidin-4-YL)acetaldehyde. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data based

on established spectroscopic principles and data from analogous structures. It also outlines the

general experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (1-Methylpiperidin-4-YL)acetaldehyde. These

predictions are derived from the analysis of its constituent chemical moieties: the N-

methylpiperidine ring and the acetaldehyde side chain.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.7 Triplet (t) 1H
Aldehydic proton (-

CHO)

~2.8 Broad Singlet 2H

Axial protons on C2

and C6 of piperidine

ring

~2.2 Singlet 3H
Methyl group protons

(-NCH₃)

~2.1
Doublet of Doublets

(dd)
2H

Methylene protons

adjacent to aldehyde

(-CH₂CHO)

~1.9 Triplet of Triplets (tt) 2H

Equatorial protons on

C2 and C6 of

piperidine ring

~1.6 Multiplet 1H
Proton on C4 of

piperidine ring

~1.5 Multiplet 2H

Axial protons on C3

and C5 of piperidine

ring

~1.3 Multiplet 2H

Equatorial protons on

C3 and C5 of

piperidine ring

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~203 Carbonyl carbon (-CHO)

~56 Carbons C2 and C6 of piperidine ring

~51
Methylene carbon adjacent to aldehyde (-

CH₂CHO)

~46 Methyl carbon (-NCH₃)

~35 Carbon C4 of piperidine ring

~31 Carbons C3 and C5 of piperidine ring

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2940 Strong C-H stretch (aliphatic)

~2860 Medium C-H stretch (aliphatic)

~2720 Medium C-H stretch (aldehydic)

~1725 Strong C=O stretch (aldehyde)

~1450 Medium
C-H bend (methylene and

methyl)

~1375 Medium C-H bend (methyl)

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Interpretation

141 Molecular ion [M]⁺

140 [M-H]⁺

112 [M-CHO]⁺

98 [M-CH₂CHO]⁺

84 Piperidine ring fragment

57 C₄H₉⁺ fragment

42 C₂H₄N⁺ fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. Specific parameters may need to be optimized based on the instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (1-Methylpiperidin-4-
YL)acetaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in

an NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum,

and integrate the signals.
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¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse experiment.

Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds,

relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-

noise (typically several hundred to thousands).

Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place the

solution in a liquid cell.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of

16-32 scans.

Background: A background spectrum of the salt plates or the solvent should be collected

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography

(LC-MS).
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Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis:

Instrument: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Parameters: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: General workflow for synthesis and spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (1-Methylpiperidin-4-
YL)acetaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041594#spectroscopic-data-nmr-ir-ms-for-1-
methylpiperidin-4-yl-acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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